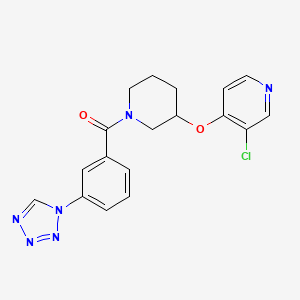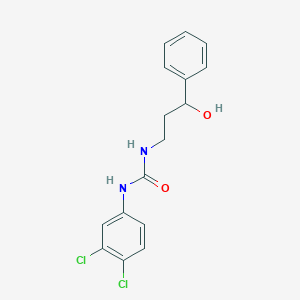
1-(3,4-Dichlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dichlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea, also known as DCPMU, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of urea derivatives and has been shown to have a wide range of biological activities.
Scientific Research Applications
Urease Inhibitors for Medical Applications
Urease is an enzyme that catalyzes the hydrolysis of urea, involved in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research on urease inhibitors, including urea derivatives, highlights their potential as drugs for treating these infections. Notably, acetohydroxamic acid is clinically used for urinary tract infections, although it presents severe side effects, suggesting the need for alternative urease inhibitors with fewer adverse effects (Kosikowska & Berlicki, 2011).
Biosensors for Urea Detection
The development of urea biosensors utilizes urea derivatives and related compounds. These biosensors are designed for detecting and quantifying urea concentration, crucial for diagnosing and managing diseases related to abnormal urea levels in the body, such as kidney dysfunction. The incorporation of various materials, including nanoparticles and conducting polymers, into these biosensors underscores the technological significance of urea-related research (Botewad et al., 2021).
Agricultural Efficiency of Urea-Based Fertilizers
In agriculture, the efficiency of urea as a nitrogen fertilizer is a critical area of study. Research on urease inhibitors, such as N-(n-butyl)thiophosphoric triamide (NBPT), aims to reduce nitrogen loss from urea-based fertilizers, enhancing nitrogen-use efficiency and reducing environmental pollution. This research has practical implications for improving crop yield and sustainability in agricultural practices (Cantarella et al., 2018).
Drug Design and Pharmaceutical Applications
The unique hydrogen bonding capabilities of ureas make them integral in drug design, where they are incorporated into small molecules to modulate biological targets. This includes enhancing selectivity, stability, and pharmacokinetic profiles of lead molecules, demonstrating the medicinal chemistry significance of urea derivatives (Jagtap et al., 2017).
Environmental and Toxicological Studies
Research on the environmental and toxicological impacts of phenylurea herbicides, a class related to urea derivatives, provides insight into the ecological risks and mechanisms of toxicity to non-target organisms, such as fish and amphibians. This research highlights the importance of understanding the environmental fate and biological effects of urea-related compounds (Marlatt & Martyniuk, 2017).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-13-7-6-12(10-14(13)18)20-16(22)19-9-8-15(21)11-4-2-1-3-5-11/h1-7,10,15,21H,8-9H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGBZTQEQXWPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2597517.png)

![N-(2,4-dimethylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2597525.png)
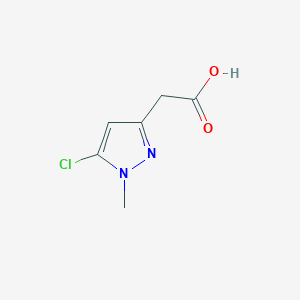
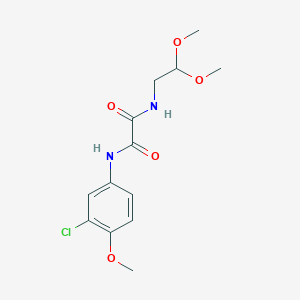
![Methyl 2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetate;dihydrochloride](/img/structure/B2597531.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2597532.png)
![ethyl 4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2597534.png)
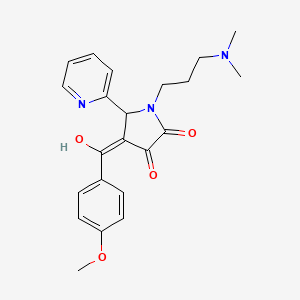
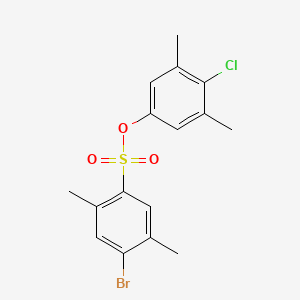
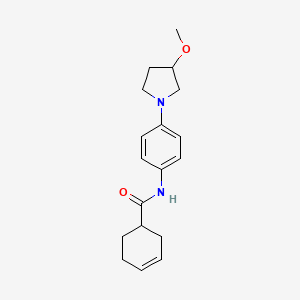
![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2597538.png)

